molecular formula C15H19N2O18P2-3 B1262656 UDP-alpha-D-galacturonate(3-)

UDP-alpha-D-galacturonate(3-)

Cat. No. B1262656
M. Wt: 577.26 g/mol
InChI Key: HDYANYHVCAPMJV-GXNRKQDOSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-alpha-D-galacturonate(3-) is trianion of UDP-alpha-D-galacturonate arising from deprotonation of carboxy and diphosphate groups. It is a conjugate base of an UDP-alpha-D-galacturonic acid.

Scientific Research Applications

Enzymatic Characterization in Plants

UDP-alpha-D-galacturonate (UDP-GalA) is pivotal in synthesizing various bacterial and plant polysaccharides. Studies on UDP-glucuronic acid 4-epimerase (UGlcAE) have shown differences in enzymatic properties between bacterial species and plant species like maize, rice, and Arabidopsis. The specificity of UGlcAE in Poaceae species suggests a diversified regulation in the synthesis of specific polysaccharides (Gu et al., 2009).

Biosynthesis in Arabidopsis

In Arabidopsis, UDP-GalA serves as a precursor for cell-surface polysaccharides. Research on Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase (AtUGlcAE1) indicates its crucial role in pectin biosynthesis, a vital component of plant cell walls. This understanding can enhance our knowledge of molecular factors influencing pectin biosynthesis in plants (Gu & Bar-Peled, 2004).

Enzymatic Synthesis

UDP-GalA is integral in the biosynthesis of plant cell-wall-derived pectins and microorganism cell-surface polysaccharides. An efficient method for generating UDP-[14C]GalA through enzymatic oxidation of UDP-[14C]-galactose opens up possibilities for studying uronic acids and their nucleotide derivatives (Basu, Dotson, & Raetz, 2000).

Characterization in Arabidopsis and Other Plants

The role of UDP-GalA in plant cell wall biosynthesis is further elucidated through the study of Arabidopsis membrane-anchored UDP-d-Glucuronate 4-Epimerase (GAE1). This research highlights the specific enzymes and pathways involved in generating UDP-GalA, which is crucial for pectin synthesis (Mølhøj, Verma, & Reiter, 2004).

Pectic Polysaccharide Properties

Research on the pectic polysaccharides from Ulmus davidiana showcases the significant role of galacturonic acids and the impact of UDP-GalA in forming these complex molecules. This study provides insights into the structural and rheological properties of these polysaccharides, important for various biological and industrial applications (Choi, Lee, & Chang, 2018).

properties

Product Name

UDP-alpha-D-galacturonate(3-)

Molecular Formula

C15H19N2O18P2-3

Molecular Weight

577.26 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/p-3/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1

InChI Key

HDYANYHVCAPMJV-GXNRKQDOSA-K

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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